molecular formula C8H9NO2 B8567527 6-Cyclopropoxypyridin-3-ol CAS No. 1346542-47-9

6-Cyclopropoxypyridin-3-ol

Cat. No.: B8567527
CAS No.: 1346542-47-9
M. Wt: 151.16 g/mol
InChI Key: ONQWMZCLGCVRKL-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethoxy)pyridin-3-ol (CAS 1128-75-2) is a pyridine derivative with a hydroxyl group at position 3 and a cyclopropylmethoxy substituent (-O-CH2-C3H5) at position 6 of the pyridine ring. Its molecular formula is C9H11NO2, with a molecular weight of 165.19 g/mol (calculated from atomic masses). The compound is a solid at room temperature and is used in pharmaceutical and agrochemical research due to its structural versatility .

Its IUPAC name is 6-(cyclopropylmethoxy)pyridin-3-ol, and its InChIKey (RFUSREAWDVGSMG-UHFFFAOYSA-N) confirms its unique stereoelectronic profile .

Properties

CAS No.

1346542-47-9

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

6-cyclopropyloxypyridin-3-ol

InChI

InChI=1S/C8H9NO2/c10-6-1-4-8(9-5-6)11-7-2-3-7/h1,4-5,7,10H,2-3H2

InChI Key

ONQWMZCLGCVRKL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=NC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications References
6-(Cyclopropylmethoxy)pyridin-3-ol Cyclopropylmethoxy (-O-CH2-C3H5) C9H11NO2 165.19 Used in drug synthesis; enhances metabolic stability
6-Methyl-3-pyridinol Methyl (-CH3) C6H7NO 109.12 Intermediate in agrochemicals; simple alkyl substituent
6-(Trifluoromethyl)pyridin-3-ol Trifluoromethyl (-CF3) C6H4F3NO 163.10 Electron-withdrawing group; impacts acidity of -OH group
6-Iodo-5-methoxypyridin-3-ol Iodo (-I) + Methoxy (-OCH3) C6H6INO2 267.03 Halogen substituent enables cross-coupling reactions
6-Bromo-2-chloropyridin-3-ol Bromo (-Br) + Chloro (-Cl) C5H3BrClNO 208.44 Dual halogenation for diversified reactivity
6-(2-Methylpropoxy)pyridin-3-ol Isobutoxy (-O-CH(CH2CH3)2) C9H13NO2 167.21 Branched alkoxy group; alters solubility

Key Structural and Functional Insights:

Electron-withdrawing groups (e.g., -CF3 in 6-(Trifluoromethyl)pyridin-3-ol) increase the acidity of the hydroxyl group, making it more reactive in deprotonation or hydrogen-bonding interactions .

Halogenated Derivatives :

  • Iodo and bromo substituents (e.g., 6-Iodo-5-methoxypyridin-3-ol and 6-Bromo-2-chloropyridin-3-ol) are pivotal in cross-coupling reactions (e.g., Suzuki, Ullmann), enabling the synthesis of complex heterocycles .

Alkoxy Variations :

  • The cyclopropylmethoxy group in 6-(Cyclopropylmethoxy)pyridin-3-ol offers steric hindrance and conformational rigidity, which can improve binding specificity in drug-receptor interactions compared to linear alkoxy groups (e.g., methoxy) .
  • Branched alkoxy substituents (e.g., isobutoxy in 6-(2-Methylpropoxy)pyridin-3-ol) may enhance lipophilicity, influencing membrane permeability in bioactive molecules .

Applications: Halogenated derivatives are widely used in medicinal chemistry for radioimaging or as pharmacophores. Trifluoromethyl-substituted pyridinols are valuable in fluorinated drug design due to their metabolic resistance .

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